3,4-Dimethylhexane-2,5-dione is an organic compound with the molecular formula and a molecular weight of approximately 142.20 g/mol. It features a diketone structure characterized by two carbonyl groups (C=O) located at the second and fifth positions of a hexane chain, with methyl groups attached to the third and fourth carbons. This compound is also known by its IUPAC name, (3R,4R)-3,4-dimethylhexane-2,5-dione. Its structural uniqueness allows it to participate in various
,4-Dimethylhexane-2,5-dione, also known as dimedone, is an organic compound with the chemical formula C₈H₁₄O₂. It is a white crystalline solid that is soluble in many organic solvents. Dimedone can be synthesized through various methods, including the Claisen condensation of acetone and diethyl oxalate.
Researchers have employed different techniques to characterize dimedone, including:
Dimedone has been explored for various potential applications in scientific research, including:
3,4-Dimethylhexane-2,5-dione can undergo several significant reactions:
Research indicates that 3,4-dimethylhexane-2,5-dione exhibits biological activity that may influence cellular processes. For instance:
Several synthesis methods have been documented for producing 3,4-dimethylhexane-2,5-dione:
3,4-Dimethylhexane-2,5-dione finds applications in various fields:
Interaction studies have highlighted the compound's potential to affect biological systems:
3,4-Dimethylhexane-2,5-dione shares structural similarities with several other diketones and related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,5-Hexanedione | Diketone with no methyl groups | Simpler structure; lacks additional methyl substituents |
| 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione | Hydroxy-substituted derivative | Contains hydroxyl groups which alter reactivity |
| 1-Acetyl-2-pyrrolidinone | Lactam structure | Different functional group; used in pharmaceuticals |
The presence of methyl groups at positions three and four distinguishes 3,4-dimethylhexane-2,5-dione from these similar compounds. This structural feature contributes to its unique reactivity and biological properties.
The molecule consists of a six-carbon chain with ketone groups at positions 2 and 5. The methyl groups at carbons 3 and 4 introduce steric effects that influence its reactivity. The IUPAC name, 3,4-dimethylhexane-2,5-dione, reflects this arrangement. The canonical SMILES representation is $$ \text{CC(C(C)C(=O)C)C(=O)C} $$, and its InChI key is $$ \text{GECZPGNLQXZLFU-UHFFFAOYSA-N} $$.
Large-scale synthesis employs continuous flow reactors to optimize yield (typically >80%). Purification involves fractional distillation under reduced pressure (boiling point: 144.5–213.2°C).
The compound reacts with Grignard reagents (e.g., CH₃MgBr) to form tertiary alcohols:
$$
\text{C}8\text{H}{14}\text{O}2 + 2 \text{CH}3\text{MgBr} \rightarrow \text{C}8\text{H}{18}\text{O}2\text{MgBr}2 \xrightarrow{\text{H}2\text{O}} \text{C}8\text{H}{20}\text{O}2
$$
Under acidic conditions, intramolecular aldol condensation produces cyclic enol ethers, which are intermediates in heterocyclic synthesis.
The compound serves as a precursor for:
3,4-Dimethylhexane-2,5-dione is a key intermediate in synthesizing anti-inflammatory agents and kinase inhibitors. Its ability to form stable enolates facilitates C-C bond formation in drug candidates.
| Compound | Structure | Key Differences |
|---|---|---|
| 2,5-Hexanedione | No methyl groups | Higher reactivity due to less steric hindrance |
| 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione | Hydroxyl substituents | Increased polarity and hydrogen-bonding capacity |
| Acetonylacetone | Shorter carbon chain | Lower boiling point (144.5°C vs. 213.2°C) |
Irritant